molecular formula C7H10N2O2S B1371100 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1153039-20-3

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B1371100
CAS No.: 1153039-20-3
M. Wt: 186.23 g/mol
InChI Key: PFIFVPYNENWRNN-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring fused to a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with thiolane-1,1-dione precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .

Scientific Research Applications

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfone group may also play a role in the compound’s biological effects by influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: shares similarities with other pyrazole and thiolane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring and a thiolane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione is a compound that has garnered interest for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to compile and analyze the available data on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione can be represented by its molecular formula C7H9N2O2SC_7H_9N_2O_2S. The compound features a thiolane ring and a pyrazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione have been explored in various studies. Notably, compounds with similar structural features have demonstrated a range of activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, related pyrazole compounds have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division .
  • Antimicrobial Effects : Pyrazole derivatives often exhibit antimicrobial properties against various pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anti-inflammatory Properties : Some pyrazole derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione:

  • Study on Antitumor Activity : A series of 1,3-diarylpyrazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some compounds exhibited low micromolar potencies against specific cancer types while showing minimal toxicity to normal cells .
  • Antimicrobial Evaluation : Research has indicated that certain pyrazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that modifications to the pyrazole framework can enhance antimicrobial efficacy .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrazole compounds act as antagonists of Toll-like receptor 9 (TLR9), which plays a role in innate immune responses. This suggests potential applications in modulating immune responses in autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Anticancer1,3-DiarylpyrazolesInhibition of tubulin polymerization
AntimicrobialVarious pyrazolesDisruption of cell wall synthesis
Anti-inflammatoryPyrazole derivativesInhibition of cyclooxygenase
Immune modulationTLR9 antagonistsModulation of innate immune response

Properties

IUPAC Name

3-pyrazol-1-ylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-12(11)5-2-7(6-12)9-4-1-3-8-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFVPYNENWRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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